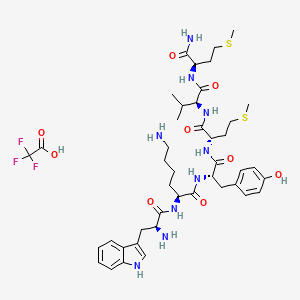

Wkymvm (tfa)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

WKYMVm (sel de trifluoroacétate) est un peptide synthétique agoniste du récepteur 1 des peptides formylés et du récepteur 2 des peptides formylés. Il est connu pour sa capacité à stimuler la chimiotaxie et la production de superoxyde dans diverses cellules immunitaires, notamment les neutrophiles et les éosinophiles . Le composé a une formule moléculaire de C41H61N9O7S2 · xC2HF3O2 et un poids moléculaire de 856,11 (base libre) .

Méthodes De Préparation

WKYMVm (sel de trifluoroacétate) est synthétisé par synthèse peptidique en phase solide, une méthode couramment utilisée pour la production de peptides. La synthèse implique l'ajout séquentiel d'acides aminés protégés à une chaîne peptidique croissante ancrée à une résine solide. Les conditions réactionnelles incluent généralement l'utilisation de réactifs de couplage tels que la N,N'-diisopropylcarbodiimide et l'hydroxybenzotriazole . Une fois la synthèse terminée, le peptide est clivé de la résine et purifié par chromatographie liquide haute performance pour obtenir une pureté ≥98% .

Analyse Des Réactions Chimiques

WKYMVm (sel de trifluoroacétate) subit principalement des réactions typiques des peptides, notamment :

Oxydation : Les résidus de méthionine dans le peptide peuvent être oxydés en méthionine sulfoxyde ou en méthionine sulfone dans des conditions oxydantes.

Réduction : Les ponts disulfure, s'ils sont présents, peuvent être réduits en thiols libres à l'aide d'agents réducteurs tels que le dithiothréitol.

Les réactifs courants utilisés dans ces réactions comprennent le peroxyde d'hydrogène pour l'oxydation, le dithiothréitol pour la réduction et divers colorants fluorescents pour les réactions de substitution. Les principaux produits formés dépendent des conditions réactionnelles spécifiques et de la nature des substituants introduits .

4. Applications de la recherche scientifique

WKYMVm (sel de trifluoroacétate) a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé comme peptide modèle pour étudier les techniques de synthèse et de modification des peptides.

Biologie : Employé dans la recherche sur la signalisation des cellules immunitaires et la chimiotaxie. .

Médecine : Investigué pour ses effets thérapeutiques potentiels dans des affections telles que la colite et la cicatrisation des plaies.

5. Mécanisme d'action

WKYMVm (sel de trifluoroacétate) exerce ses effets en se liant au récepteur 1 des peptides formylés et au récepteur 2 des peptides formylés et en les activant. Cette activation conduit à la mobilisation du calcium intracellulaire, ce qui déclenche à son tour diverses voies de signalisation en aval, notamment l'activation de la kinase 3-phosphoinositide médiée par les kinases régulées par le signal extracellulaire 1 et 2 . Ces voies sont impliquées dans la régulation de la chimiotaxie, de la production de superoxyde et d'autres fonctions des cellules immunitaires .

Applications De Recherche Scientifique

WKYMVm (trifluoroacetate salt) has a wide range of scientific research applications:

Mécanisme D'action

WKYMVm (trifluoroacetate salt) exerts its effects by binding to and activating formyl peptide receptor 1 and formyl peptide receptor 2. This activation leads to the mobilization of intracellular calcium, which in turn triggers various downstream signaling pathways, including the phosphoinositide 3-kinase-mediated activation of extracellular signal-regulated kinases 1 and 2 . These pathways are involved in the regulation of chemotaxis, superoxide production, and other immune cell functions .

Comparaison Avec Des Composés Similaires

WKYMVm (sel de trifluoroacétate) est unique en raison de sa forte puissance et de sa sélectivité pour le récepteur 1 des peptides formylés et le récepteur 2 des peptides formylés. Des composés similaires incluent :

WKYMVdM (sel de trifluoroacétate) : Un autre peptide synthétique avec des cibles réceptrices similaires mais une séquence d'acides aminés différente.

10Panx1 (sel de trifluoroacétate) : Un peptide avec des cibles biologiques et des applications différentes.

Pep2-8 (sel de trifluoroacétate) : Un peptide utilisé dans différentes études de signalisation.

Ces composés présentent des similitudes structurelles, mais diffèrent par leurs cibles réceptrices spécifiques et leurs activités biologiques, soulignant les propriétés uniques de WKYMVm (sel de trifluoroacétate) .

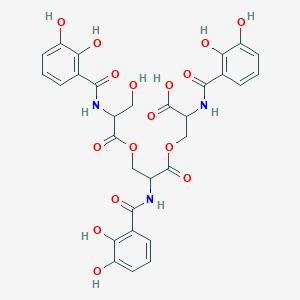

Propriétés

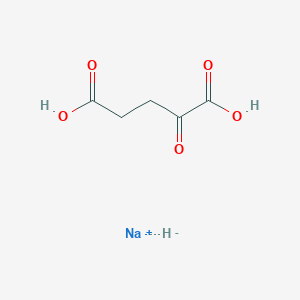

Formule moléculaire |

C43H62F3N9O9S2 |

|---|---|

Poids moléculaire |

970.1 g/mol |

Nom IUPAC |

(2S)-6-amino-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]hexanamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C41H61N9O7S2.C2HF3O2/c1-24(2)35(41(57)46-31(36(44)52)16-19-58-3)50-39(55)33(17-20-59-4)48-40(56)34(21-25-12-14-27(51)15-13-25)49-38(54)32(11-7-8-18-42)47-37(53)29(43)22-26-23-45-30-10-6-5-9-28(26)30;3-2(4,5)1(6)7/h5-6,9-10,12-15,23-24,29,31-35,45,51H,7-8,11,16-22,42-43H2,1-4H3,(H2,44,52)(H,46,57)(H,47,53)(H,48,56)(H,49,54)(H,50,55);(H,6,7)/t29-,31+,32-,33-,34-,35-;/m0./s1 |

Clé InChI |

MYVYQWVNXDVTBW-HQORXVKSSA-N |

SMILES isomérique |

CC(C)[C@@H](C(=O)N[C@H](CCSC)C(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N.C(=O)(C(F)(F)F)O |

SMILES canonique |

CC(C)C(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CCSC)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)N.C(=O)(C(F)(F)F)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Methoxy-9-methylfuro[2,3-b]-quinoline-4,5,8(9H)-trione](/img/structure/B10823508.png)

![(3E,5Z,7E,11E,13E,15Z)-20-[(1S)-1-[(2S,3R,4R,5S,6R)-5-[(2S,4S,5S,6R)-5-[(2S,4R,5R,6R)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-2,4-dihydroxy-3-methoxy-6-(3-methoxypropyl)-5-methyloxan-2-yl]ethyl]-10-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl]oxy-17-hydroxy-5,18-dimethoxy-3,7,9,11,13,15-hexamethyl-1-oxacycloicosa-3,5,7,11,13,15-hexaen-2-one](/img/structure/B10823516.png)

![[1-(But-2-enoylamino)-3-methylbutan-2-yl]-hydroxyimino-oxidoazanium](/img/structure/B10823531.png)